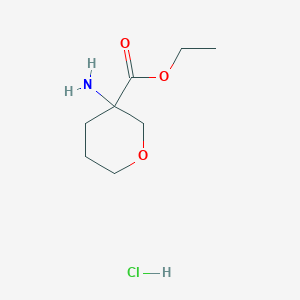

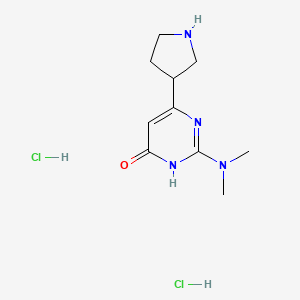

![molecular formula C10H17Br B2463056 8-(2-Bromoethyl)spiro[2.5]octane CAS No. 2503204-15-5](/img/structure/B2463056.png)

8-(2-Bromoethyl)spiro[2.5]octane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Spirocyclic compounds are defined as a bicycle connected by a single fully-substituted carbon atom, which is not connected by an adjacent atom. These structures are inherently highly 3-dimensional .

Synthesis Analysis

The development of novel synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry . This includes the development of new stereoselective approaches to spirocyclic oxindoles with spiro-3- to 8-membered rings .Molecular Structure Analysis

The shared tetrahedral sp3-carbon atom positions the planes of the 2 rings orthogonally, despite the torsional strain this may impose on the substituents of the rings .Chemical Reactions Analysis

The development of synthetic and catalytic methods to access medicinally relevant structural motifs and heterocycles is a focus of research .Physical and Chemical Properties Analysis

Spirocyclic compounds can improve certain physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability, in comparison to the respective monocyclic structure .科学的研究の応用

Mechanisms of Enzyme Action :

- Auclair et al. (2002) explored the mechanisms of hydrocarbon hydroxylation by cytochrome P450 enzymes using probes like spiro[2.5]octane. They found that products indicative of a radical intermediate were detected, supporting a radical rebound mechanism for these enzymes (Auclair et al., 2002).

Synthetic Chemistry Applications :

- Jin et al. (2015) developed a general synthetic route to spiro[2.5]octane-5,7-dione, demonstrating a method that can be scaled up for larger production, highlighting the compound's utility in organic synthesis (Jin et al., 2015).

- Suzuki et al. (1974) reported on the homoallylic rearrangements of 4-spiro[2.5]octyl radical, providing insights into the behavior of spiro compounds under specific conditions (Suzuki et al., 1974).

Molecular Structure Analysis :

- Boulebnane et al. (1987, 1988) conducted a conformational analysis of 1-oxa-spiro[2.5]octane using microwave spectroscopy and molecular mechanics, revealing the existence of two chair conformational isomers (Boulebnane et al., 1987), (Boulebnane et al., 1988).

Discovery of New Compounds :

- Liu et al. (2015) isolated new metabolites featuring a unique spiro[2.5]octane skeleton from the endophytic fungus Pestalotiopsis fici, indicating potential for discovering novel compounds with this structural motif (Liu et al., 2015).

Photolysis Studies :

- Yates and Helferty (1983) studied the photolysis of spiro[2.5]oct-7-en-4-ones, contributing to the understanding of reaction mechanisms under light exposure (Yates & Helferty, 1983).

Catalytic Reactions :

- Basavaiah et al. (2005) described a TiCl4 catalyzed synthesis of compounds containing the spiro[2.5]octane structure, showing its role in facilitating specific chemical reactions (Basavaiah et al., 2005).

将来の方向性

Spirocyclic compounds access relatively underexplored chemical space and novel intellectual property (IP) space . They are important for applications in medicinal chemistry, as intermediates or final products in total synthesis, and as model compounds for the development of enantioselective catalytic methodologies .

特性

IUPAC Name |

8-(2-bromoethyl)spiro[2.5]octane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17Br/c11-8-4-9-3-1-2-5-10(9)6-7-10/h9H,1-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWBIPRCSRQLMFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC2)C(C1)CCBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

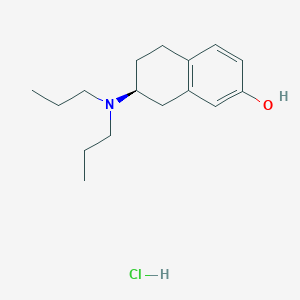

![1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2462976.png)

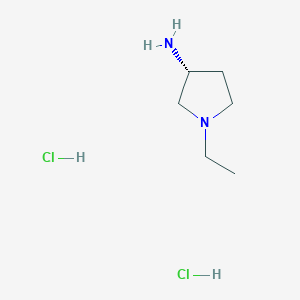

![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 4-acetylbenzoate](/img/structure/B2462977.png)

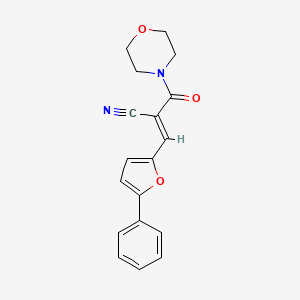

![8-(3,4-dimethylphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2462978.png)

![N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxybenzyl)oxalamide](/img/structure/B2462981.png)

![1,7-Dimethyl-3-(2-methylprop-2-enyl)-8-(2-phenylethyl)-1,3,5-trihydro-4-imidaz olino[1,2-h]purine-2,4-dione](/img/no-structure.png)

![3-{[(3,4-dimethylphenyl)(methyl)amino]sulfonyl}-4-phenyl-N-(2-thienylmethyl)thiophene-2-carboxamide](/img/structure/B2462988.png)

![2-[(7-Fluoroquinazolin-4-yl)amino]cyclobutan-1-ol](/img/structure/B2462989.png)

![1-(3-chloro-4-methylphenyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2462994.png)